molecular formula C8H9FN2O B1355869 (3-fluoro-4-methylphenyl)urea

(3-fluoro-4-methylphenyl)urea

Cat. No.: B1355869
M. Wt: 168.17 g/mol
InChI Key: FIPCHQOGEGTUGD-UHFFFAOYSA-N
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Description

(3-fluoro-4-methylphenyl)urea is an organic compound with the molecular formula C8H9FN2O. It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3-fluoro-4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-fluoro-4-methylphenyl)urea can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methylaniline with an isocyanate derivative. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, and yields the desired urea derivative .

Industrial Production Methods

Industrial production of 1-(3-fluoro-4-methylphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-4-methylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds .

Scientific Research Applications

(3-fluoro-4-methylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)urea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and specificity, making it a valuable compound in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-fluoro-4-methylphenyl)urea is unique due to the presence of both the fluorine and methyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in its analogs .

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

(3-fluoro-4-methylphenyl)urea

InChI

InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12)

InChI Key

FIPCHQOGEGTUGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N)F

Origin of Product

United States

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